An In-depth Technical Guide on the Physicochemical Properties of Methyl 5-methylisoxazole-3-carboxylate
An In-depth Technical Guide on the Physicochemical Properties of Methyl 5-methylisoxazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 5-methylisoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its fundamental chemical and physical characteristics, outlines relevant experimental methodologies for their determination, and presents logical workflows pertinent to its synthesis and analysis. The information is structured to be a practical resource for researchers, scientists, and professionals engaged in drug development and related fields. All quantitative data is summarized in clear, accessible tables, and key processes are visualized using workflow diagrams.
Introduction
Methyl 5-methylisoxazole-3-carboxylate (CAS No: 19788-35-3) is a substituted isoxazole derivative. The isoxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions. This scaffold is a common feature in a variety of biologically active compounds and serves as a valuable building block in the synthesis of more complex molecules. A thorough understanding of its physicochemical properties is paramount for its application in synthetic chemistry, for predicting its behavior in biological systems, and for the development of new chemical entities in drug discovery. This guide aims to provide a detailed compilation of these properties, along with the methodologies used to determine them.
Core Physicochemical Properties
The fundamental physicochemical properties of Methyl 5-methylisoxazole-3-carboxylate are summarized in the tables below. These parameters are crucial for predicting the compound's behavior in various environments, including its solubility, membrane permeability, and potential for chemical reactions.
General and Physical Properties
This table summarizes the basic identifiers and physical constants of the compound.
| Property | Value | Citation(s) |
| Molecular Formula | C₆H₇NO₃ | [1][2][3] |
| Molecular Weight | 141.13 g/mol | [1][3][4] |
| Appearance | White to cream crystals or powder | |
| Melting Point | 90-92 °C | [5] |
| Boiling Point | 125 °C at 11 mmHg | [5] |
| Density | 1.179 g/cm³ | [5] |
| Refractive Index | 1.468 | [5] |
| Flash Point | 93.4 °C | [5] |
| Vapor Pressure | 0.064 mmHg at 25 °C | [5] |
Solubility and Partitioning Properties
Solubility and lipophilicity are critical parameters in drug development, influencing absorption, distribution, metabolism, and excretion (ADME) properties.
| Property | Value | Citation(s) |
| LogP (Octanol-Water) | 0.7696 | [5] |
| pKa (Predicted) | The pKa of the parent compound, 5-Methylisoxazole-3-carboxylic acid, is reported to be approximately 3.46. The ester derivative is not expected to have a significant pKa in the physiological range. | [6] |
| Solubility | Slightly soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [6] |
Experimental Protocols
Synthesis of Methyl 5-methylisoxazole-3-carboxylate
The synthesis of the title compound typically proceeds via the esterification of its corresponding carboxylic acid, 5-Methylisoxazole-3-carboxylic acid.
Objective: To synthesize Methyl 5-methylisoxazole-3-carboxylate from 5-Methylisoxazole-3-carboxylic acid.
Materials:
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5-Methylisoxazole-3-carboxylic acid
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated) or Thionyl chloride
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
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Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, and standard laboratory glassware.
Procedure (Acid-Catalyzed Esterification):
-
In a round-bottom flask, dissolve 5-Methylisoxazole-3-carboxylic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain pure Methyl 5-methylisoxazole-3-carboxylate.
A visual representation of this workflow is provided in the diagrams section.
Determination of Melting Point
Objective: To determine the melting point range of the purified compound.
Materials:
-
Purified Methyl 5-methylisoxazole-3-carboxylate
-
Melting point apparatus
-
Capillary tubes
Procedure:
-
Ensure the sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a moderate rate until the temperature is about 10-15 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
Determination of Solubility
Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.
Materials:
-
Methyl 5-methylisoxazole-3-carboxylate
-
A range of solvents (e.g., water, ethanol, methanol, DMSO, ethyl acetate, hexane)
-
Small test tubes or vials
-
Vortex mixer
-
Analytical balance
Procedure (Qualitative):
-
To a series of test tubes, add a small, pre-weighed amount of the compound (e.g., 1-5 mg).
-
To each tube, add a specific volume of a different solvent (e.g., 1 mL).
-
Vortex each tube vigorously for a set period (e.g., 1 minute).
-
Visually inspect for the dissolution of the solid. Classify as soluble, partially soluble, or insoluble.
Procedure (Quantitative - Shake-Flask Method):
-
Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed flask.
-
Agitate the flask at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the solubility in units such as mg/mL or mol/L.
Visualizations
The following diagrams illustrate key workflows and relationships relevant to the study of Methyl 5-methylisoxazole-3-carboxylate.
Caption: Synthetic and Purification Workflow for Methyl 5-methylisoxazole-3-carboxylate.
Caption: Classification of Physicochemical Properties.
Conclusion
This technical guide has consolidated the key physicochemical properties of Methyl 5-methylisoxazole-3-carboxylate, providing a valuable resource for researchers and professionals in the field of chemical and pharmaceutical sciences. The presented data, structured in clear tables, and the outlined experimental protocols offer a practical foundation for the handling, analysis, and further development of this compound. The included diagrams provide a clear visual representation of important workflows and conceptual relationships, aiding in the understanding of its synthesis and characterization. While a comprehensive set of experimental data for this specific molecule is not exhaustively available, the provided information, based on reliable chemical databases and generalized scientific methodologies, serves as a robust starting point for any scientific investigation involving Methyl 5-methylisoxazole-3-carboxylate.
References
- 1. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
- 2. Methyl 5-methylisoxazole-3-carboxylate, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 5-Methylisoxazole-3-carboxylic acid CAS#: 3405-77-4 [m.chemicalbook.com]

